1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is known for its unique structure, which includes three 3-methylphenyl groups attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the Pinner triazine synthesis, which uses alkyl or aryl amidine and phosgene as reactants . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can yield the triazine core .
Industrial Production Methods: Industrial production of triazines often involves the condensation of cyanoguanidine with the corresponding nitrile . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid when heated with water.
Condensation Reactions: It can participate in condensation reactions with amines, alcohols, and thiols to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Copper carbenoids and ammonium chloride are used in the synthesis of the triazine core.
Major Products Formed:
Cyanuric Acid: Formed through hydrolysis.
Substituted Triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution.
Biology and Medicine:
Industry: It is used in the production of herbicides, dyes, and resins.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- involves its ability to undergo nucleophilic substitution reactions. The nitrogen atoms in the triazine ring act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack . This property is exploited in various applications, such as the synthesis of reactive dyes and herbicides .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form conjugated systems makes it valuable in materials science and photocatalysis .
Properties
CAS No. |
40679-37-6 |
---|---|
Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2,4,6-tris(3-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3/c1-16-7-4-10-19(13-16)22-25-23(20-11-5-8-17(2)14-20)27-24(26-22)21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
NSMJMIRBQTZTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.